N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide
Description
N-{4-[(2-Chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropane ring linked to a carboxamide group, with a 2-chloroacetamido-methyl-substituted phenyl moiety. This structure confers unique steric and electronic properties, making it a candidate for studying bioactivity and crystallographic behavior.
Properties
IUPAC Name |
N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-1-5-11(6-2-9)16-13(18)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDYXPBHSRPCFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with amine functionalities. The use of chlorinated acetamides in the synthesis introduces specific biological properties that enhance the compound's efficacy against various biological targets.
Chemical Structure
The chemical structure can be represented as follows:
This structure features a cyclopropane ring, which is known for its unique reactivity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxicity against various cancer cell lines, including HepG-2 cells, with IC50 values in the low micromolar range (around 3.42 μM) .
Mechanisms of Action:
- Apoptosis Induction: Compounds induce apoptosis in cancer cells by modulating key apoptotic markers such as Bax, Bcl-2, and caspase-3.
- Cell Cycle Arrest: They can also cause cell cycle arrest at specific phases, contributing to their anticancer effects.
Antiepileptic Activity
This compound has been evaluated for its anticonvulsant properties. In animal models, compounds with similar structural features demonstrated protective effects against pentylenetetrazole-induced seizures, suggesting potential utility in epilepsy treatment .
Research Findings:
- In Vivo Studies: The compound showed a significant reduction in seizure frequency and duration compared to control groups.
- Docking Studies: Molecular docking simulations revealed strong binding affinities to GABA_A receptors, indicating a mechanism that may enhance inhibitory neurotransmission .
Other Biological Activities
In addition to anticancer and antiepileptic effects, derivatives of this compound have been investigated for:
- Antimicrobial Activity: Some studies suggest effectiveness against specific bacterial strains.
- Anti-inflammatory Properties: Potential modulation of inflammatory pathways has been noted in preliminary studies.
Case Study 1: Anticancer Efficacy
A recent study explored the efficacy of a structurally similar compound in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to untreated controls, supporting the potential use of such compounds in cancer therapy.
Case Study 2: Epilepsy Treatment
In a controlled trial using animal models, the compound exhibited a protective effect against induced seizures, with no observed mortality at therapeutic doses. This highlights its safety profile and potential for further development as an antiepileptic drug.
Table 1: Biological Activity Summary
| Activity Type | Model/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HepG-2 | 3.42 ± 1.31 | Apoptosis induction |
| Antiepileptic | Pentylenetetrazole | - | GABA_A receptor modulation |
| Antimicrobial | Various bacterial strains | - | Inhibition of bacterial growth |
Table 2: Comparative Efficacy of Related Compounds
| Compound Name | IC50 Value (μM) | Target |
|---|---|---|
| This compound | 3.42 ± 1.31 | HepG-2 |
| Thalidomide | - | GABA_A receptor |
| Sodium Valproate | - | GABA_A receptor |
Comparison with Similar Compounds
Comparison with Similar Cyclopropanecarboxamide Derivatives
Cyclopropanecarboxamide derivatives share a common core but differ in substituents on the phenyl ring, leading to variations in bioactivity, solubility, and intermolecular interactions. Below is a detailed comparison based on structural and functional attributes:
Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives
*Calculated based on molecular formula.
Key Findings :
Bioactivity: The pyrazole-substituted analog (N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide) exhibits bioherbicidal activity, likely due to interactions with plant-specific enzymes or receptors .
Heterocyclic Substituents: Pyrazole and thiophene moieties (as in and ) may improve metabolic stability or target specificity in biological systems.
The chloroacetamido group’s steric bulk might influence crystal packing and hydrogen-bonding patterns, as seen in related studies on intermolecular interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
